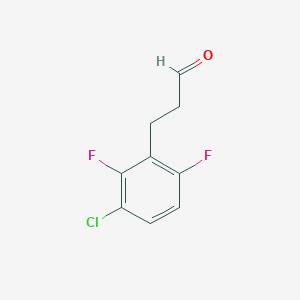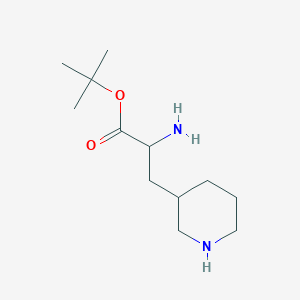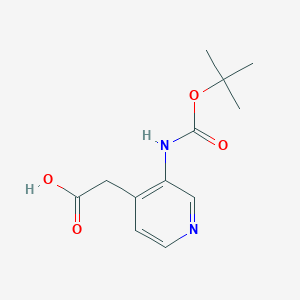
1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride is a complex compound that features a ruthenium center coordinated with 1,10-phenanthroline and pyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline can be synthesized through two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The dehydration of glycerol produces acrolein, which condenses with the amine followed by cyclization .
Industrial Production Methods
Industrial production of 1,10-phenanthroline typically involves large-scale Skraup reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ligands around the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of ruthenium complexes, while reduction can produce lower oxidation states.
科学的研究の応用
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential interactions with DNA and proteins, which can be useful in studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological molecules.
Industry: Utilized in catalysis and as a component in various industrial processes.
作用機序
The mechanism by which 1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride exerts its effects involves coordination with metal ions and interaction with biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then interact with molecular targets such as DNA, proteins, and enzymes, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry, similar to 1,10-phenanthroline but with different binding properties.
Phenanthrene: A hydrocarbon similar in structure to 1,10-phenanthroline but lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride is unique due to its ability to form strong complexes with metal ions and its versatile applications in various scientific fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
特性
分子式 |
C34H24ClN6Ru+ |
|---|---|
分子量 |
653.1 g/mol |
IUPAC名 |
1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q3*-2;;+8/p-1 |
InChIキー |
VYSGYVVRZVQCND-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Ru+8] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)

![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)





![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
